molecular formula C10H9ClIN3O2 B12614151 Ethyl (5-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate CAS No. 918485-03-7

Ethyl (5-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate

Cat. No.: B12614151
CAS No.: 918485-03-7
M. Wt: 365.55 g/mol
InChI Key: LTLKRVMDKYLPOD-UHFFFAOYSA-N
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Description

Ethyl (5-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes both chlorine and iodine substituents, makes it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (5-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate typically involves the formation of the pyrazolopyridine core followed by the introduction of the ethyl acetate group. One common method involves the reaction of 5-chloro-3-iodopyrazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

Ethyl (5-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (5-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate involves its interaction with specific molecular targets in the cell. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit certain kinases or interact with DNA to exert its biological effects. The exact molecular targets and pathways involved depend on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-b]pyridines: These compounds share the same core structure but may have different substituents, leading to variations in their biological activity and

Properties

CAS No.

918485-03-7

Molecular Formula

C10H9ClIN3O2

Molecular Weight

365.55 g/mol

IUPAC Name

ethyl 2-(5-chloro-3-iodopyrazolo[3,4-b]pyridin-1-yl)acetate

InChI

InChI=1S/C10H9ClIN3O2/c1-2-17-8(16)5-15-10-7(9(12)14-15)3-6(11)4-13-10/h3-4H,2,5H2,1H3

InChI Key

LTLKRVMDKYLPOD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=N2)Cl)C(=N1)I

Origin of Product

United States

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